molecular formula C9H12N2 B8192461 (R)-Indan-1,5-diamine

(R)-Indan-1,5-diamine

Cat. No.: B8192461
M. Wt: 148.20 g/mol
InChI Key: YXCUCVFOTWGVOQ-SECBINFHSA-N
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Description

®-Indan-1,5-diamine is an organic compound with the molecular formula C9H12N2 It is a chiral diamine derived from indane, a bicyclic hydrocarbon The compound is characterized by the presence of two amino groups attached to the first and fifth positions of the indane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Indan-1,5-diamine typically involves the reduction of corresponding nitro compounds or the amination of halogenated indane derivatives. One common method is the catalytic hydrogenation of 1,5-dinitroindane using a palladium catalyst under hydrogen gas. The reaction is carried out in an appropriate solvent such as ethanol or methanol at elevated temperatures and pressures to achieve high yields.

Industrial Production Methods: In an industrial setting, the production of ®-Indan-1,5-diamine may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions ensures efficient production. Additionally, the purification of the product is achieved through crystallization or distillation techniques to obtain high-purity ®-Indan-1,5-diamine suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: ®-Indan-1,5-diamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can further modify the amino groups, leading to the formation of secondary or tertiary amines.

    Substitution: The amino groups in ®-Indan-1,5-diamine can participate in nucleophilic substitution reactions with electrophiles, resulting in the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed:

    Oxidation: Imines, nitriles.

    Reduction: Secondary and tertiary amines.

    Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

®-Indan-1,5-diamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of drugs targeting neurological disorders.

    Industry: ®-Indan-1,5-diamine is utilized in the production of polymers, resins, and specialty chemicals due to its reactive amino groups.

Mechanism of Action

The mechanism of action of ®-Indan-1,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino groups can form hydrogen bonds or ionic interactions with active sites, leading to inhibition or modulation of enzymatic activity. Additionally, its chiral nature allows for selective binding to chiral centers in biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

    (S)-Indan-1,5-diamine: The enantiomer of ®-Indan-1,5-diamine, with similar chemical properties but different biological activities due to its opposite chirality.

    Indan-1,2-diamine: A structural isomer with amino groups at different positions, leading to distinct reactivity and applications.

    Indan-1,3-diamine: Another isomer with unique properties and uses in chemical synthesis.

Uniqueness: ®-Indan-1,5-diamine is unique due to its specific chiral configuration and the position of its amino groups, which confer distinct reactivity and selectivity in chemical reactions

Properties

IUPAC Name

(1R)-2,3-dihydro-1H-indene-1,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4,10-11H2/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCUCVFOTWGVOQ-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@@H]1N)C=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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